molecular formula C19H15N B12811496 Benz(b)acridine, 2,12-dimethyl- CAS No. 38754-70-0

Benz(b)acridine, 2,12-dimethyl-

Cat. No.: B12811496
CAS No.: 38754-70-0
M. Wt: 257.3 g/mol
InChI Key: PQFPIUVPQCZTKY-UHFFFAOYSA-N
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Description

Benz(b)acridine, 2,12-dimethyl- is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their wide range of applications in various fields, including chemistry, biology, and materials science. The compound is characterized by its fused ring structure, which includes both benzene and acridine moieties, and the presence of two methyl groups at the 2 and 12 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(b)acridine, 2,12-dimethyl- typically involves the fusion of acridine with additional aromatic rings. One common method is the Bernthsen Acridine synthesis, which uses zinc chloride as a catalyst and benzoic acid as a starting material . Another approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines, which can be catalyzed by transition metals or Brønsted acids .

Industrial Production Methods: Industrial production methods for Benz(b)acridine, 2,12-dimethyl- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benz(b)acridine, 2,12-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted acridines, dihydroacridines, and quinone derivatives .

Mechanism of Action

The primary mechanism of action for Benz(b)acridine, 2,12-dimethyl- involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting essential biological processes such as replication and transcription . This intercalation is driven by π-stacking interactions and charge transfer between the compound and the DNA bases.

Comparison with Similar Compounds

Properties

CAS No.

38754-70-0

Molecular Formula

C19H15N

Molecular Weight

257.3 g/mol

IUPAC Name

2,12-dimethylbenzo[b]acridine

InChI

InChI=1S/C19H15N/c1-12-7-8-18-16(9-12)13(2)17-10-14-5-3-4-6-15(14)11-19(17)20-18/h3-11H,1-2H3

InChI Key

PQFPIUVPQCZTKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC4=CC=CC=C4C=C3N=C2C=C1)C

Origin of Product

United States

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